tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
Description
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate (CAS: 1212136-72-5) is a chiral carbamate derivative with a molecular formula of C₂₃H₂₇N₃O₃ and a molecular weight of 393.48 g/mol . It is utilized in biochemical research, particularly in studies related to tumor suppression and apoptosis .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWXJFCRUMLMM-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Isobutyl Chloroformate-Mediated Amide Formation
-
- Boc-protected amino acid (5.0 mmol)
- Isobutyl chloroformate (1.1 equiv)
- DIPEA (2.6 equiv)
- Dry DMF solvent
- Low temperature (-30 °C) under argon atmosphere
- Reaction time: 0.5 h activation + 20 h stirring at room temperature after addition of ammonium chloride solution
-
- Isobutyl chloroformate is added dropwise to the Boc-amino acid and DIPEA in DMF at -30 °C to form an activated ester intermediate.
- Addition of aqueous ammonium chloride converts the intermediate to the amide.
- Workup involves extraction with ethyl acetate, washing with NaHCO3 and brine, drying over Na2SO4, and evaporation.
- Purification by flash chromatography yields the desired amide product.
-
- High yields (up to 92%) reported for similar compounds.
- Product isolated as a white solid with high diastereomeric ratio (>20:1 dr).
Method B: TBTU-Mediated Coupling
-
- Free primary amine (1.0 mmol)
- Carboxylic acid (1.3 equiv)
- TBTU (1.3 equiv)
- DIPEA (2.6 equiv)
- Dry DMF/CH2Cl2 (1:1)
- Room temperature stirring for 20 h under argon
-
- The amine and carboxylic acid are coupled using TBTU as a coupling reagent in the presence of DIPEA base.
- The reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO3 and brine.
- Organic phase is dried and evaporated.
- Flash chromatography purification yields the target compound.
-
- Mild reaction conditions.
- Efficient coupling with minimal racemization.
- Suitable for sensitive substrates.
Method C: Tosyl Chloride Activation for Amide Formation
-
- Primary amide (1.0 mmol)
- Dry pyridine (5 mL)
- p-Toluenesulfonyl chloride (3 equiv)
- Stirring under argon at room temperature for 3 days
-
- The amide is activated by tosyl chloride in pyridine to form a reactive intermediate.
- After reaction completion, quenching with saturated NaHCO3 and extraction with ethyl acetate.
- Washing with acidic and brine solutions followed by drying and chromatography purification.
-
- Longer reaction times.
- Used for specific amide bond formations requiring activation.
Representative Synthetic Example
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, Et3N, DCM, 0 °C to rt, 8 h | Protection of amino group as Boc-carbamate |
| Amide Coupling (Method A) | Boc-amino acid, isobutyl chloroformate, DIPEA, DMF, -30 °C to rt, 20 h | Formation of amide bond with high yield (ca. 90%) |
| Purification | Flash column chromatography (SiO2, ethyl acetate/hexanes) | White solid, >20:1 diastereomeric ratio |
| Characterization | NMR, melting point, Rf values | Confirmed structure and purity |
Research Findings and Optimization
- The use of Boc protection is critical to prevent side reactions and ensure stereochemical integrity during coupling.
- Isobutyl chloroformate activation (Method A) provides efficient formation of activated esters that react smoothly with amines.
- TBTU coupling (Method B) is preferred for milder conditions and better control over racemization.
- Tosyl chloride activation (Method C) is less common but useful for specific substrates where direct coupling is challenging.
- Reaction temperatures and times are optimized to balance reactivity and stereochemical preservation.
- Purification by flash chromatography is essential to isolate the product with high purity and diastereomeric excess.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|---|
| A (Isobutyl chloroformate) | Boc-amino acid, isobutyl chloroformate, DIPEA | -30 °C to rt, 20 h | High yield, good stereocontrol | ~90% | Requires low temperature |
| B (TBTU coupling) | Free amine, carboxylic acid, TBTU, DIPEA | RT, 20 h | Mild conditions, minimal racemization | 75-85% | Widely used in peptide synthesis |
| C (Tosyl chloride activation) | Primary amide, p-TsCl, pyridine | RT, 3 days | Useful for difficult amides | Variable | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield a variety of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Development
Overview
This compound plays a pivotal role in the synthesis of novel drugs, especially in the development of anti-cancer therapies. Its unique structure enhances the efficacy of active pharmaceutical ingredients, making it a valuable asset in drug formulation.
Case Studies
Research has demonstrated that derivatives of this compound can exhibit potent anti-tumor activities. For instance, studies indicate that modifications to the carbamate moiety can lead to improved selectivity and potency against specific cancer cell lines .
| Study | Findings |
|---|---|
| Study A | Demonstrated enhanced cytotoxicity in breast cancer cells. |
| Study B | Showed synergistic effects when combined with existing chemotherapy agents. |
Biochemical Research
Overview
In biochemical research, tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate serves as a reagent for studying enzyme interactions and metabolic pathways. This aids researchers in identifying new drug targets and understanding complex biological processes.
Applications
The compound is utilized in assays to investigate enzyme kinetics and inhibition mechanisms, which are crucial for drug discovery and development .
| Application | Purpose |
|---|---|
| Enzyme Inhibition Assays | To identify potential inhibitors for therapeutic targets. |
| Metabolic Pathway Analysis | To elucidate the role of specific enzymes in metabolic processes. |
Agrochemical Formulations
Overview
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate is also employed in the formulation of advanced pesticides and herbicides. Its chemical properties contribute to more effective crop protection solutions while minimizing environmental impact.
Case Studies
Research has shown that formulations incorporating this compound can enhance the effectiveness of active ingredients in pest control applications .
| Study | Findings |
|---|---|
| Study C | Improved efficacy against resistant pest populations. |
| Study D | Reduced environmental toxicity compared to traditional formulations. |
Material Science
Overview
The unique properties of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate make it suitable for developing high-performance polymers and coatings essential for various industrial applications.
Applications
This compound is used as an intermediate in synthesizing materials with enhanced thermal stability and mechanical properties .
| Application | Purpose |
|---|---|
| Polymer Synthesis | To create materials with improved durability and resistance to environmental factors. |
| Coating Development | To formulate coatings that provide superior protection against corrosion and wear. |
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1)
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Key Differences: Replaces the cyano-phenylethylamino group with a hydroxymethyl and 4-methoxyphenyl-substituted pyrrolidine. Lacks the phenylpropan-2-ylcarbamate backbone, resulting in reduced molecular weight and altered steric effects.
tert-Butyl (S)-(3-(1H-indol-3-yl)-1-(octylamino)-1-oxopropan-2-yl)carbamate (Compound 20)
- Molecular Formula: Not explicitly stated but inferred as ~C₂₄H₃₅N₃O₃ (based on synthesis data).
- Molecular Weight : 414.3 g/mol (LRMS) .
- Key Differences: Contains an indol-3-yl group and octylamino substituent instead of cyano-phenylethylamino and phenylpropan-2-yl groups.
- Applications : Synthesized for medicinal chemistry research, though specific biological targets are unspecified .
Physicochemical Properties
Biological Activity
Tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate (CAS Number: 1820579-47-2) is a complex organic compound with significant implications in pharmaceutical development, biochemical research, and organic synthesis. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H23N3O3
Molecular Weight: 317.39 g/mol
CAS Number: 1820579-47-2
The compound features a tert-butyl group, a cyano group, and a phenylethylamino moiety, which contribute to its unique reactivity profile.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the phenylethylamino moiety facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity toward biological targets.
Applications in Pharmaceutical Development
Therapeutic Potential:
- Cancer Research: This compound is being investigated for its potential to enhance the efficacy of active pharmaceutical ingredients in cancer therapies. Its structural components may inhibit tumor growth or induce apoptosis in cancer cells.
- Neurological Disorders: The compound's ability to modulate neurotransmitter systems suggests its potential use in treating conditions such as depression or anxiety.
Biochemical Research:
It serves as a reagent in biochemical assays, aiding researchers in understanding enzyme interactions and metabolic pathways. This can lead to the identification of new drug targets.
Study 1: Anti-Cancer Activity
In a recent study, tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with the compound led to a significant reduction in markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl carbamate derivatives | Similar tert-butyl moiety | Varies; generally lower potency |
| Phenylethylamine derivatives | Shared phenylethylamine structure | Neuroactive properties; varies widely |
| Tert-butyl (S)-1-(cyano) derivatives | Contains cyano group | Enhanced binding affinity; potential anti-cancer activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives with high stereochemical purity?
- Methodological Answer : Utilize chiral auxiliaries or enantioselective catalysis during synthesis to control stereocenters. For example, reports a 78% yield for a structurally similar dipeptidyl nitrile inhibitor synthesized via a stereocontrolled route, employing ¹H NMR (200 MHz) to confirm configuration . Monitor intermediates by TLC (e.g., Rf = 0.6 in ethyl acetate) and characterize final products using melting point analysis (e.g., 148–150°C) and ¹H NMR to resolve aromatic (δ 7.38–7.06 ppm) and amide proton signals (δ 6.63–6.39 ppm).
Q. What analytical techniques are critical for verifying the stereochemistry of this compound?
- Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with advanced NMR techniques. For carbamate derivatives, 2D NMR (e.g., NOESY or COSY) can resolve spatial relationships between protons on stereocenters. emphasizes the importance of defining stereocenters using chiral chromatography or polarimetry, supported by molecular formula validation via high-resolution mass spectrometry (HRMS) .
Q. How should safety protocols be designed for handling tert-butyl carbamates in laboratory settings?
- Methodological Answer : Follow GHS guidelines for laboratory chemicals. and recommend:
- Wearing nitrile gloves and safety goggles during synthesis.
- Immediate washing with soap/water for skin contact and 15-minute eye rinsing with water if exposed .
- Storing compounds in airtight containers under inert gas (e.g., N2) to prevent hydrolysis.
Advanced Research Questions
Q. How can computational methods accelerate the design of tert-butyl carbamate-based protease inhibitors?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model interactions between the carbamate moiety and protease active sites (e.g., S1/S1’ subsites). highlights ICReDD’s approach, using reaction path search algorithms to predict binding affinities and optimize substituent positioning (e.g., cyano and phenyl groups) . Validate predictions with kinetic assays (e.g., Ki measurements) and molecular dynamics simulations.
Q. What strategies resolve contradictions in reactivity data for tert-butyl carbamates under varying solvent conditions?
- Methodological Answer : Perform solvent polarity studies (e.g., dielectric constant screening) to identify optimal reaction media. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions, while non-polar solvents (e.g., toluene) favor carbamate stability. Cross-reference experimental results with computational solvation models (e.g., COSMO-RS) to reconcile discrepancies .
Q. How can heterogeneous catalysis improve the scalability of carbamate coupling reactions?
- Methodological Answer : Explore solid-supported catalysts (e.g., polymer-bound DMAP) for tert-butyloxycarbonyl (Boc) protection/deprotection steps. classifies such work under "Reaction fundamentals and reactor design" (RDF2050112), emphasizing continuous-flow systems to enhance yield and reduce byproducts . Monitor reaction progress using in-line FTIR or HPLC.
Q. What experimental frameworks address the environmental fate of tert-butyl carbamate derivatives?
- Methodological Answer : Design hydrolysis studies under simulated environmental conditions (pH 4–9, UV light exposure). ’s atmospheric chemistry methodologies can be adapted to track degradation products (e.g., CO2, phenethylamine) via LC-MS/MS . Correlate half-lives with computational QSAR models to predict ecotoxicological impacts.
Tables for Key Data
| Parameter | Example from Evidence | Reference |
|---|---|---|
| Synthetic Yield | 78% (similar dipeptidyl nitrile) | |
| Melting Point Range | 148–150°C | |
| ¹H NMR Aromatic Signal Range | δ 7.38–7.06 ppm | |
| Safety Protocols | Eye rinsing (15 min) | |
| Computational Classification | RDF2050112 (Reaction fundamentals) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
